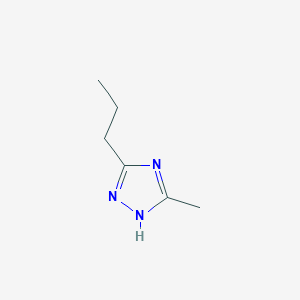![molecular formula C8H11F2NO2 B2855195 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2361635-29-0](/img/structure/B2855195.png)
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,6-difluorospiro[33]heptane-2-carboxylic acid is a fluorinated organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting with the appropriate fluorinated precursors. One common method includes the cyclization of difluorinated intermediates under acidic conditions to form the spirocyclic core. Subsequent amination and carboxylation steps are then employed to introduce the amino and carboxylic acid functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or amine derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or borane.
Substitution reactions often require strong nucleophiles and polar aprotic solvents.
Major Products Formed: The major products from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and other substituted fluorinated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new fluorinated compounds.
Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are often used in drug design due to their enhanced stability and bioavailability.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as fluoropolymers, which have applications in various high-performance products.
Mécanisme D'action
The mechanism by which 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through binding to specific receptors or enzymes. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.
Comparaison Avec Des Composés Similaires
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is structurally similar to other fluorinated spirocyclic compounds, such as 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylate and 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
Uniqueness: What sets this compound apart from its analogs is its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Propriétés
IUPAC Name |
6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-6(4-8)1-7(11,2-6)5(12)13/h1-4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFYKRYJFDNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)
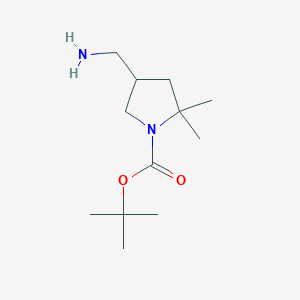
![3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)
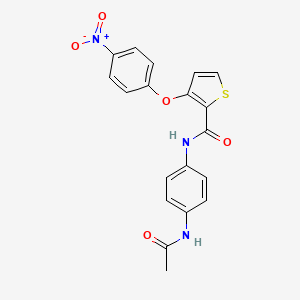
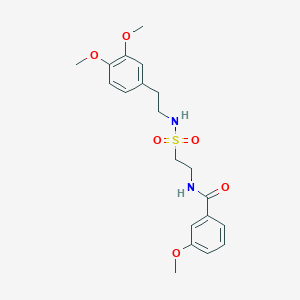
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide](/img/structure/B2855118.png)


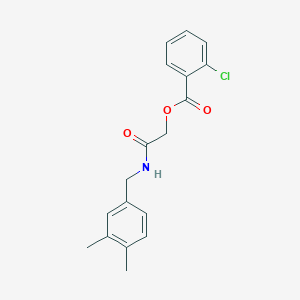

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)
